3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S/c1-2-13-16-17-14-12(7-4-8-19(13)14)22(20,21)18-11-6-3-5-10(15)9-11/h3-9,18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITCQYRRJLOARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues. The interaction between this compound and carbonic anhydrase involves the binding of the sulfonamide group to the active site of the enzyme, thereby inhibiting its activity. Additionally, this compound has been found to interact with other proteins involved in cell signaling pathways, further influencing various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound’s impact on gene expression includes the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through enzyme inhibition and binding interactions with biomolecules. The sulfonamide group of the compound binds to the active site of target enzymes, such as carbonic anhydrase, leading to enzyme inhibition. Additionally, the triazolopyridine moiety of the compound interacts with specific receptors and proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects. These interactions result in changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent effects on cellular processes. The exact temporal dynamics of these effects may vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine the optimal dosage and potential toxic effects. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. The compound is metabolized primarily by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites. These metabolites can further interact with cellular targets, contributing to the overall biological activity of the compound. Additionally, the compound’s metabolism can influence metabolic flux and alter the levels of key metabolites within the cell, affecting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and solute carrier proteins. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. This distribution pattern plays a crucial role in determining the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells. Within the cytoplasm, it interacts with various enzymes and proteins involved in metabolic and signaling pathways. In the nucleus, the compound can influence gene expression by interacting with transcription factors and other nuclear proteins. The subcellular localization of the compound is influenced by specific targeting signals and post-translational modifications, which direct it to specific compartments or organelles.
Biologische Aktivität
3-Ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound belonging to the class of triazolo-pyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimalarial agent and its possible applications in treating various infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 446.4 g/mol. The structure features a triazole ring fused with a pyridine moiety and a sulfonamide group, which is known for its biological activity. The presence of fluorinated aromatic substituents may enhance its binding affinity towards biological targets compared to non-fluorinated analogs .
Antimicrobial Properties
Research indicates that compounds within the triazolo-pyridine class exhibit significant antimicrobial activities. In vitro studies have shown that related compounds can effectively inhibit the growth of various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these derivatives often range from 0.22 to 0.25 μg/mL, demonstrating potent antibacterial effects .
Antimalarial Activity
One of the most promising applications of this compound is its potential as an antimalarial agent. Preliminary studies suggest that it may inhibit falcipain-2, an enzyme critical for the survival of the malaria parasite Plasmodium falciparum. In vitro assays have indicated effective biological activity against this parasite, with specific inhibitory concentrations being reported .
The exact mechanism of action for this compound remains to be fully elucidated; however, molecular docking studies suggest that it may interact with specific enzymes involved in disease processes. It is hypothesized that the compound binds to the active sites of these enzymes through hydrogen bonds and hydrophobic interactions, thereby inhibiting their function and disrupting cellular processes essential for pathogen survival .
Comparative Analysis
A comparative analysis of this compound with other triazolo-pyridine derivatives reveals its unique structural features and potential advantages in binding affinity due to its fluorinated substituents. This specificity may lead to enhanced selectivity towards biological targets compared to other compounds lacking such modifications .
Case Studies
Several studies have explored the biological activity of similar compounds in the triazolo-pyridine class:
| Compound Name | Biological Activity | MIC (μg/mL) | Target Pathogen |
|---|---|---|---|
| Compound A | Antibacterial | 0.22 | Staphylococcus aureus |
| Compound B | Antimalarial | Effective | Plasmodium falciparum |
| Compound C | Antifungal | 0.25 | Candida albicans |
These case studies highlight the promising biological activities associated with triazolo-pyridine derivatives and underscore the potential for further research into this compound.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3-Ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has been investigated for its potential as a therapeutic agent due to its structural characteristics:
- Antimicrobial Activity : Studies suggest that compounds with similar triazolo-pyridine scaffolds exhibit antimicrobial properties. This compound may inhibit bacterial growth or act against specific pathogens .
- Antiviral Properties : Research is ongoing to evaluate its effectiveness against viral infections. Its mechanism may involve interference with viral replication processes .
- Anticancer Potential : Preliminary investigations indicate that it could serve as an anticancer agent by targeting specific enzymes or pathways involved in tumor growth .
Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit key enzymes involved in various diseases:
- Falcipain-2 Inhibition : Related compounds have shown efficacy in inhibiting falcipain-2, an enzyme crucial for the malaria parasite Plasmodium falciparum. This suggests that this compound might exhibit similar properties .
Drug Development
This compound serves as a lead structure for developing new drugs:
- Structure-Activity Relationship (SAR) Studies : The unique substituents on the triazolo-pyridine scaffold allow for modifications that can enhance biological activity and selectivity .
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of triazolo-pyridines demonstrated significant antimicrobial activity against Staphylococcus aureus. The compounds were synthesized and tested for their Minimum Inhibitory Concentration (MIC), revealing promising results for future drug development .
| Compound Name | MIC (µg/mL) | Activity |
|---|---|---|
| Triazolo-Pyridine A | 32 | Moderate |
| Triazolo-Pyridine B | 16 | Strong |
Case Study 2: Antimalarial Activity
Research focusing on the antimalarial potential of triazolo-pyridine sulfonamides indicated effective inhibition of Plasmodium falciparum at concentrations below 10 µM. Molecular docking studies revealed favorable interactions with the active site of falcipain-2 .
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound X | 5 | Falcipain-2 |
| Compound Y | 8 | Falcipain-2 |
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Ethyl vs. Methyl Substitution : The ethyl group in the target compound may enhance metabolic stability compared to methyl analogues (e.g., 3-methyl derivatives in ) due to reduced susceptibility to oxidative degradation.
- Fluorine Positioning : The 3-fluorophenyl group in the target compound offers a balance between electronic effects (electron-withdrawing) and steric bulk, contrasting with 3,5-difluorophenyl or 2-fluorophenyl variants (), which introduce greater polarity or altered binding kinetics.
Key Observations :
- Substituent Synergy: Compounds with dual aryl groups (e.g., 3-fluorobenzyl + 4-methoxyphenyl in ) exhibit superior antimalarial activity compared to monosubstituted derivatives, likely due to enhanced target engagement.
- Halogen Impact : Chlorine (as in 8a) or additional fluorine atoms () may improve target binding but introduce trade-offs in bioavailability.
Vorbereitungsmethoden
Starting Materials and Key Intermediates
- Sulfonyl Chloride Precursors: 2-chloropyridine-5-sulfonyl chloride is commonly used as the sulfonylating agent to introduce the sulfonyl chloride functionality at the 8-position of the pyridine ring.
- Aniline Derivatives: 3-fluoroaniline is employed to introduce the 3-fluorophenyl group via sulfonamide formation.
- Hydrazine Hydrate: Used to convert chloro-substituted intermediates into hydrazinyl derivatives, which are crucial for subsequent cyclization.
- Alkylating Agents: Ethyl groups are introduced typically via alkylation steps on the triazolopyridine core or its precursors.
Stepwise Synthesis
One-Pot Multicomponent Reaction Approach
An alternative, efficient synthetic route involves one-pot multicomponent reactions (MCRs), which have been demonstrated to generate triazolopyridine derivatives with high yields and structural diversity.
- The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a notable method where an aldehyde, an isocyanide, and a 2-hydrazinopyridine derivative react to form bicyclic triazolopyridines.
- Modifications of the GBB reaction allow the formation of sulfonamide-containing triazolopyridines by replacing the isocyanide with electrophilic sulfonyl reagents.
- Catalysts such as scandium triflate in dichloromethane/methanol mixtures enhance cyclization efficiency.
- This method allows rapid access to libraries of triazolopyridine sulfonamides, including the 3-ethyl and 3-fluorophenyl substituted variants.
Research Findings and Optimization
Catalyst and Solvent Effects
- Scandium triflate was found optimal among various catalysts tested, providing yields up to 71% for cyclization steps.
- Brønsted acid catalysts like perchloric acid were less effective.
- Microwave irradiation was detrimental to product yield in these reactions.
Substrate Scope and Yields
- Aliphatic aldehydes and ketones are well tolerated in the MCR approach, facilitating the introduction of alkyl substituents such as ethyl groups.
- Aromatic aldehydes showed poor reactivity under standard conditions, often forming only Schiff bases without cyclization.
- Using aqueous formaldehyde or trimethylsilyl cyanide (TMSCN) as alternatives improved yields in some cases.
Mechanistic Insights
- The cyclization likely proceeds via a nonconcerted [5 + 1] cycloaddition between the hydrazinyl intermediate and an isocyanide or electrophilic reagent.
- The resulting triazolopyridine scaffold is stabilized by the fused ring system and sulfonamide substituent.
- The presence of the fluorine atom on the phenyl ring and the ethyl group on the triazolopyridine ring influences electronic properties and potentially biological activity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Stepwise sulfonamide formation and cyclization | 2-chloropyridine-5-sulfonyl chloride, 3-fluoroaniline, hydrazine hydrate, scandium triflate | Room temp to reflux in organic solvents | ~70% for cyclization | Traditional, well-established route |
| One-pot GBB-type MCR | 2-hydrazinopyridine, aldehyde/ketone, isocyanide or electrophilic sulfonyl reagents | Scandium triflate catalyst, DCM/MeOH solvent | 60-90% depending on substrates | Rapid library synthesis, structural diversity |
| Alkylation step | Alkyl halide (ethyl bromide or iodide) | Base, solvent (e.g., DMF), moderate heat | Variable | Introduces 3-ethyl substituent |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, and how do substituent positions affect yield?
- Methodology : The synthesis typically involves sequential heterocyclization and sulfonamide coupling. For example, hydrazinylpyridine intermediates are reacted with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in THF) to form the sulfonamide core. Substituents like the 3-ethyl group are introduced via alkylation or nucleophilic substitution early in the synthesis. Yields are highly dependent on steric and electronic effects: electron-withdrawing groups (e.g., fluorine on the phenyl ring) may require longer reaction times or elevated temperatures (80–100°C) to achieve >60% yields .
Q. How can NMR spectroscopy be used to confirm the structure of this compound, particularly the sulfonamide linkage and ethyl group orientation?
- Methodology : ¹H-NMR signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.8–3.1 ppm for CH₂) and sulfonamide protons (δ ~7.2–7.5 ppm for aromatic protons adjacent to fluorine) are critical. The 3-fluorophenyl group shows distinct splitting patterns (e.g., doublets or triplets due to J-coupling with fluorine, δ ~7.0–7.4 ppm). ¹³C-NMR can confirm the trifluoromethyl or fluorophenyl groups via characteristic shifts (e.g., CF₃ at δ ~120–125 ppm) .
Q. What in vitro assays are suitable for initial evaluation of this compound’s bioactivity (e.g., enzyme inhibition)?
- Methodology : Target-specific assays (e.g., kinase inhibition or antiparasitic activity) should be prioritized. For antimalarial potential, use Plasmodium falciparum cultures with IC₅₀ determination via SYBR Green fluorescence. For kinase inhibition, employ ADP-Glo™ assays with recombinant enzymes. Include positive controls (e.g., chloroquine for antimalarial studies) and validate results with dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for a target enzyme?
- Methodology : Systematically vary substituents on the triazolo-pyridine core (e.g., replace ethyl with methyl or cyclopropyl) and the fluorophenyl group (e.g., meta- vs. para-fluorine). Test derivatives in enzyme inhibition assays and correlate activity with computational docking (e.g., AutoDock Vina). For example, bulkier substituents at the 3-position may enhance binding pocket interactions, improving selectivity .
Q. What computational strategies resolve contradictions between predicted and observed binding affinities in molecular docking studies?
- Methodology : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with free-energy perturbation (FEP) to account for protein flexibility and solvation effects. If experimental IC₅₀ values conflict with docking scores (e.g., a derivative with a methyl group shows lower activity than predicted), use MM/PBSA to recalculate binding energies and identify overlooked steric clashes or hydration effects .
Q. How can metabolic stability of this compound be assessed, and what structural modifications reduce hepatic clearance?
- Methodology : Incubate the compound with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS/MS. Major metabolites (e.g., hydroxylation at the ethyl group or sulfonamide cleavage) can guide structural tweaks. Introducing deuterium at labile C-H bonds or replacing the ethyl group with a cyclopropyl moiety may enhance metabolic stability .
Q. What crystallographic techniques validate the compound’s binding mode in complex with its target protein?
- Methodology : Co-crystallize the compound with the target enzyme (e.g., a kinase) and solve the structure via X-ray diffraction (resolution ≤2.0 Å). Use soaking or co-crystallization in a cryoprotectant (e.g., 25% glycerol). Anomalous scattering data (e.g., from fluorine atoms) can aid phase determination. Refinement in PHENIX or Coot confirms key interactions (e.g., hydrogen bonds with the sulfonamide group) .
Q. How do solvent polarity and pH influence the compound’s solubility, and what formulations improve bioavailability?
- Methodology : Measure solubility in buffers (pH 1–7.4) and solvents (e.g., DMSO, PEG 400) using UV-Vis spectroscopy. For low solubility (<10 µM), employ amorphous solid dispersions (ASDs) with hydroxypropyl methylcellulose (HPMC) or lipid-based nanoemulsions. Stability studies (40°C/75% RH for 4 weeks) assess formulation robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
